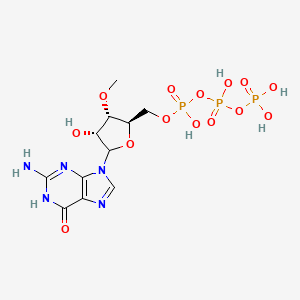

3'-O-Methylguanosine triphosphate

Beschreibung

Context of Modified Nucleoside Triphosphates in Biochemical Research

Nucleoside triphosphates (NTPs) are the fundamental building blocks for the synthesis of nucleic acids, DNA and RNA, through processes of replication and transcription. wikipedia.org Beyond the canonical nucleoside triphosphates (ATP, GTP, CTP, and UTP for RNA; dATP, dGTP, dCTP, and dTTP for DNA), a vast array of modified nucleoside triphosphates serve as powerful tools in biochemical and molecular biology research. nih.govacs.org These synthetic analogs are designed with specific chemical alterations to the base, sugar, or phosphate (B84403) moiety, enabling the investigation of complex biological processes. mdpi.com

The enzymatic polymerization of modified triphosphates provides a versatile platform for creating functionalized nucleic acids with enhanced properties, such as increased resistance to nuclease degradation. mdpi.com These modifications can range from simple additions, like thio- or borano-groups on the α-phosphate, to more complex functional groups attached to the nucleobase. mdpi.com Such modified NTPs are indispensable for a variety of applications, including:

Probing Enzyme Mechanisms: They serve as substrate analogs to study the function and mechanism of enzymes like DNA and RNA polymerases. mdpi.com

Inhibitors: Certain modified NTPs can act as inhibitors or suicide substrates for specific enzymes. mdpi.com

SELEX Technology: The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process utilizes modified NTPs to generate aptamers—oligonucleotides with high affinity and selectivity for specific targets—that possess improved chemical and structural diversity. frontiersin.org

Functional Tagging: They are used for the mild introduction of functional groups into nucleic acids for labeling and detection purposes. nih.gov

The development and application of these molecular tools have significantly advanced our understanding of nucleic acid metabolism, enzyme kinetics, and the structural basis of protein-nucleic acid interactions.

Table 1: Examples of Modified Nucleoside Triphosphates and Their Applications

| Modified Nucleoside Triphosphate Type | Modification Location | General Application |

|---|---|---|

| α-P-Thiotriphosphates (NTPαS) | α-phosphate | Incorporation into DNA/RNA to create nuclease-resistant phosphorothioate (B77711) linkages. mdpi.com |

| α-P-Boranotriphosphates (NTPαB) | α-phosphate | Substrates for DNA/RNA polymerases to create boranophosphate linkages. mdpi.com |

| Base-Modified dNTPs/NTPs | Nucleobase | Enzymatic synthesis of modified DNA/RNA for bioanalysis and chemical biology applications. acs.org |

| Sugar-Modified NTPs | Sugar (e.g., 3'-position) | Act as chain terminators in nucleic acid synthesis to study polymerase mechanisms. trilinkbiotech.comcaymanchem.com |

Overview of 3'-O-Methylguanosine Triphosphate as a Mechanistic Probe in RNA Biology

Among the class of sugar-modified nucleotides, 3'-O-Methylguanosine-5'-triphosphate (3'-O-Me-GTP) is a crucial reagent for studying RNA biology. Its defining structural feature is the methylation of the hydroxyl group at the 3' position of the ribose sugar. In canonical RNA synthesis, the 3'-hydroxyl group of the growing RNA chain attacks the α-phosphate of an incoming nucleoside triphosphate, forming a phosphodiester bond. nih.gov

The presence of a methyl group on the 3'-hydroxyl of 3'-O-Me-GTP blocks this reaction. trilinkbiotech.com Consequently, when an RNA polymerase incorporates 3'-O-Me-GMP into a nascent RNA strand, no further nucleotides can be added. This makes 3'-O-Methylguanosine triphosphate an effective chain terminator of RNA synthesis. trilinkbiotech.commedchemexpress.com

This chain-terminating property is exploited by researchers to precisely control and investigate the process of RNA transcription. It has been specifically used as a tool to prepare and study early RNA polymerase II elongation intermediates, allowing for a detailed examination of the mechanisms involved in promoter escape. caymanchem.com By strategically using 3'-O-Me-GTP, scientists can generate truncated RNA transcripts of specific lengths, providing snapshots of the transcription process at various stages. Furthermore, the corresponding nucleoside, 3'-O-Methylguanosine, has been identified as an endogenous methylated nucleoside found in elevated concentrations in the body fluids of patients with tumors. trilinkbiotech.com

Table 2: Properties of 3'-O-Methylguanosine-5'-Triphosphate

| Property | Value | Source |

|---|---|---|

| Synonym | 3'-O-methyl GTP | caymanchem.com |

| Molecular Formula | C₁₁H₁₈N₅O₁₄P₃ (free acid) | trilinkbiotech.com |

| Molecular Weight | 537.20 g/mole (free acid) | trilinkbiotech.com |

| Primary Function | RNA Chain Terminator | trilinkbiotech.commedchemexpress.com |

| Key Application | Mechanistic probe for RNA polymerase | caymanchem.com |

| Purity (Typical) | ≥90% or ≥95% by HPLC | trilinkbiotech.comcaymanchem.com |

Eigenschaften

CAS-Nummer |

61556-45-4 |

|---|---|

Molekularformel |

C11H18N5O14P3 |

Molekulargewicht |

537.21 g/mol |

IUPAC-Name |

[[(2R,3S,4R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C11H18N5O14P3/c1-26-7-4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10?/m1/s1 |

InChI-Schlüssel |

OHOBECDATGAGJW-VTHZCTBJSA-N |

Isomerische SMILES |

CO[C@@H]1[C@H](OC([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Kanonische SMILES |

COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Herkunft des Produkts |

United States |

Enzymatic Interactions and Molecular Mechanisms of 3 O Methylguanosine Triphosphate in Rna Synthesis

Substrate Properties of 3'-O-Methylguanosine Triphosphate for RNA Polymerases

3'-O-Methylguanosine triphosphate (3'-O-MeGTP) is a modified guanosine (B1672433) nucleotide that plays a significant role in the study of RNA synthesis. Its unique chemical structure, specifically the methylation at the 3'-hydroxyl group of the ribose sugar, prevents the formation of a phosphodiester bond with the next incoming nucleotide. This property makes it a valuable tool for investigating the intricate mechanisms of transcription.

Role of 3'-O-Methylguanosine Triphosphate as a Chain Terminator in Transcription

The primary and most well-characterized role of 3'-O-MeGTP in transcription is that of a chain terminator. trilinkbiotech.com During RNA synthesis, RNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing RNA chain and the alpha-phosphate of the incoming ribonucleoside triphosphate (NTP). However, the 3'-hydroxyl group in 3'-O-MeGTP is blocked by a methyl group. trilinkbiotech.comapexbt.com Consequently, once incorporated into the nascent RNA strand, no further nucleotides can be added, leading to the termination of transcription. trilinkbiotech.com

This characteristic has been demonstrated in various in vitro transcription systems. The 5' triphosphates of methylated nucleoside analogs like 3'-O-methylguanosine are recognized as RNA chain terminators. nih.gov This termination is a direct consequence of the chemical modification that prevents the elongation of the RNA polymer.

Enzyme Kinetics and Incorporation Specificity of RNA Polymerases with 3'-O-Methylguanosine Triphosphate

The efficiency and specificity of 3'-O-MeGTP incorporation are governed by the kinetic properties of the RNA polymerase. While it acts as a terminator, its incorporation is not always as efficient as that of its natural counterpart, guanosine triphosphate (GTP). The kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat), for 3'-O-MeGTP can differ significantly from those for GTP, and these values are dependent on the specific RNA polymerase being studied. nih.govresearchgate.net

Studies have shown that RNA polymerases from different sources, including bacterial, eukaryotic, and viral polymerases, can exhibit varying degrees of discrimination against 3'-O-MeGTP. nih.gov This specificity is influenced by the architecture of the enzyme's active site and its interaction with the modified nucleotide. The presence of the methyl group can create steric hindrance, affecting the proper positioning of the nucleotide for catalysis.

| Parameter | Description | Implication for 3'-O-MeGTP |

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of the maximum. | A higher Km for 3'-O-MeGTP compared to GTP indicates a lower affinity of the polymerase for the modified nucleotide. nih.gov |

| kcat (Catalytic Rate) | The turnover number, representing the maximum number of substrate molecules converted to product per enzyme active site per unit time. | A lower kcat for 3'-O-MeGTP signifies a slower rate of incorporation once it is bound to the polymerase. |

| kcat/Km | Catalytic efficiency of the enzyme. | A lower kcat/Km for 3'-O-MeGTP reflects an overall reduced efficiency of its incorporation compared to GTP. |

Preparation of RNA Polymerase Elongation Intermediates Using 3'-O-Methylguanosine Triphosphate

The chain-terminating property of 3'-O-MeGTP makes it an invaluable tool for preparing and studying stalled RNA polymerase elongation complexes. caymanchem.com By strategically designing a DNA template that directs the incorporation of GTP at a specific position and then providing 3'-O-MeGTP in the reaction mixture, researchers can precisely halt transcription at that point. nih.gov

This technique allows for the isolation of homogenous populations of elongation complexes at defined positions along the DNA template. These stalled complexes can then be used for various biochemical and structural studies, such as:

Footprinting analysis: To determine the precise region of the DNA and RNA that is protected by the RNA polymerase. nih.govnih.gov

Structural studies: Using techniques like cryo-electron microscopy to visualize the three-dimensional structure of the elongation complex at a specific state.

Kinetic studies: To investigate the rates of subsequent steps in transcription, such as pyrophosphate release or the incorporation of the next correct nucleotide after the terminator is removed. unc.educornell.edu

The ability to generate these stable intermediates has significantly advanced our understanding of the dynamics and regulation of the transcription elongation phase. nih.govembopress.orgresearchgate.netnorthwestern.edu

Modulatory Effects of 3'-O-Methylguanosine Triphosphate on Viral RNA Synthesis Pathways

Beyond its general role as a chain terminator, 3'-O-MeGTP and its corresponding nucleoside have shown specific inhibitory effects on viral RNA synthesis. This is particularly relevant for viruses that utilize an RNA-dependent RNA polymerase (RdRp) for their replication. nih.govnih.gov

Research has demonstrated that 3'-O-methylated nucleosides can act as potent inhibitors of the growth of certain viruses, such as vaccinia virus. nih.gov In infected cells, these nucleosides are presumably phosphorylated to their triphosphate forms, which then act as chain terminators for the viral RNA polymerase. nih.gov Experiments have shown that early virus-specific RNA synthesis is preferentially inhibited by 3'-O-methylguanosine. nih.gov

The efficacy of such compounds as antiviral agents depends on several factors, including their uptake by the host cell, the efficiency of their conversion to the active triphosphate form by cellular or viral kinases, and the susceptibility of the viral polymerase to inhibition by the modified nucleotide. nih.gov The study of these interactions provides a basis for the rational design of novel antiviral therapeutics that target viral RNA replication. nih.govnih.gov For instance, the modification of the 5' cap of viral mRNA, which involves methylated guanosine, can significantly impact its ability to prime viral RNA transcription, as seen in influenza virus. nih.gov This highlights the multifaceted ways in which methylated guanosine derivatives can interfere with viral life cycles. frontiersin.orgfrontiersin.org

Applications of 3 O Methylguanosine Triphosphate in Mrna Cap Engineering and Translational Control

Design and Synthesis of 3'-O-Methyl-Modified Cap Analogs

The chemical synthesis of cap analogs featuring a 3'-O-methyl modification has been a key area of research, aiming to produce more homogeneous and translationally competent mRNA.

Anti-Reverse Cap Analogs (ARCAs) Featuring 3'-O-Methyl Modifications to Prevent Reverse Incorporation in RNA Synthesis

To overcome this, "anti-reverse" cap analogs (ARCAs) were developed. nih.govnih.gov A key strategy in the design of ARCAs is the modification of the 3'-OH group of the m7G nucleotide. nih.gov By replacing the 3'-hydroxyl group with a 3'-O-methyl group, as in m2(7,3'-O)GpppG, the potential for initiation from the m7G moiety is blocked. nih.govnih.govneb.com This ensures that RNA polymerase can only initiate transcription from the correct guanosine (B1672433) nucleotide, leading to the synthesis of mRNA with the cap exclusively in the correct, translatable orientation (m7GpppG-RNA). neb.comraybiotech.combeilstein-journals.org This method produces a homogenous population of correctly capped transcripts. neb.com

Enhanced Translational Efficiency of mRNA with 3'-O-Methyl-Modified Caps (B75204)

Studies have consistently demonstrated that mRNAs capped with ARCAs, including those with 3'-O-methyl modifications, are translated more efficiently than those capped with the standard m7GpppG analog in both cell-free translation systems and in cultured cells. nih.govresearchgate.net The increase in translational efficiency can be substantial, with some reports indicating a 1.1- to 2.6-fold increase in protein production. nih.govnih.gov This enhancement is a direct consequence of ensuring that nearly 100% of the capped mRNA population is structurally correct for recognition by the translational machinery. neb.comraybiotech.com

Further research has explored additional modifications to the ARCA structure to further boost translational output. For instance, the synthesis of tetraphosphate (B8577671) analogs of 3'-O-methyl-modified caps has been shown to improve translational yield, an effect linked to a higher binding affinity for the cap-binding protein eIF4E. scienceopen.com

| Cap Analog Type | Key Modification | Primary Advantage | Reference |

| Standard Cap (m7GpppG) | 7-methylguanosine | Basic cap structure | nih.gov |

| ARCA (e.g., m2(7,3'-O)GpppG) | 3'-O-methyl group on m7G | Prevents reverse incorporation, increases translational efficiency | nih.govnih.govneb.com |

| Tetraphosphate ARCA | 3'-O-methyl group and tetraphosphate linkage | Enhanced translational yield and eIF4E binding | scienceopen.com |

Influence of 3'-O-Methyl-Modified Caps on mRNA Metabolism

The introduction of a 3'-O-methyl group into the cap analog not only ensures correct orientation but also influences how the resulting mRNA interacts with key cellular factors involved in its metabolism, from translation initiation to degradation.

Impact on Eukaryotic Initiation Factor 4E (eIF4E) Binding and Recognition

The initiation of translation in eukaryotes is critically dependent on the recognition of the 5' cap structure by the eukaryotic initiation factor 4E (eIF4E). nih.govnih.gov The eIF4E protein is a key component of the eIF4F complex, which recruits the small ribosomal subunit to the mRNA. nih.gov The binding of eIF4E to the cap is a rate-limiting step in translation initiation.

The correct, forward orientation of the cap, as ensured by ARCAs, is essential for efficient eIF4E binding. nih.gov Reverse cap structures bind poorly to eIF4E, which is a major reason for their translational inactivity. nih.gov By guaranteeing the correct orientation, 3'-O-methyl-modified ARCAs inherently lead to a population of mRNAs that can be effectively recognized by eIF4E.

Interestingly, the affinity of eIF4E for the cap can be further modulated by other modifications in conjunction with the 3'-O-methyl group. For example, the development of tetraphosphate ARCA variants was associated with a higher binding affinity for eIF4E, which correlated with improved translational yields. scienceopen.com However, it's noteworthy that an even higher binding affinity, as seen with pentaphosphate analogs, did not translate to better efficiency, suggesting that optimal eIF4E binding and release kinetics are crucial for efficient translation. scienceopen.com

Modulation of mRNA Stability and Decapping Pathways

The 5' cap structure plays a crucial role in protecting mRNA from degradation by 5' to 3' exonucleases. wikipedia.org The removal of the cap, a process known as decapping, is a key step in one of the major mRNA decay pathways in eukaryotic cells and is carried out by decapping enzymes like the Dcp1/Dcp2 complex. nih.govscienceopen.com

Modifications within the cap structure can influence the susceptibility of an mRNA to these decapping enzymes. Researchers have designed ARCA variants with modifications in the phosphate (B84403) bridge, such as the introduction of a methylene (B1212753) group, to create analogs that are resistant to cleavage by decapping enzymes. nih.gov For instance, an analog named m2(7,3'-O)Gpp(CH2)pG, which incorporates a 3'-O-methyl group, was found to be resistant to the decapping enzyme Dcp1/Dcp2. nih.gov Consequently, mRNAs capped with this modified ARCA exhibited greater stability when introduced into cultured mammalian cells. nih.gov

Furthermore, other cellular proteins can recognize specific features of the cap to regulate mRNA stability. For example, the DXO protein has been shown to degrade incompletely capped RNAs, but its activity is inhibited by the presence of a 2'-O-methylation on the cap structure, highlighting how specific cap modifications can act as a quality control mechanism to protect mature mRNAs from degradation. nih.gov While this pertains to 2'-O-methylation, it underscores the principle that modifications near the 5' end can significantly impact mRNA stability.

Cellular Presence and Endogenous Metabolism of 3 O Methylguanosine Triphosphate

Potential for Endogenous Methylation Pathways Yielding 3'-O-Methylguanosine Triphosphate

Direct evidence for the endogenous synthesis of 3'-O-Methylguanosine triphosphate is not firmly established in the scientific literature. However, the confirmed presence of its nucleoside counterpart, 3'-O-Methylguanosine, in the bodily fluids of some individuals, particularly those with tumors, strongly suggests that cellular machinery for its synthesis exists. oup.comnih.govtrilinkbiotech.com This leads to the logical hypothesis that 3'-O-Methylguanosine triphosphate could be an intermediate or a product of an endogenous metabolic pathway.

The primary mechanism for such a synthesis would likely involve the methylation of a guanosine (B1672433) precursor. In cellular biochemistry, the vast majority of methylation reactions are catalyzed by a class of enzymes known as methyltransferases, which utilize a cofactor, most commonly S-adenosylmethionine (SAM), as the methyl group donor. oup.com RNA methyltransferases are a large and diverse family of enzymes responsible for the various methylated nucleosides found in all types of RNA. oup.comcd-genomics.com

While 2'-O-methylation is a widespread and well-documented modification of ribose in various RNA molecules, including mRNA, tRNA, and rRNA, 3'-O-methylation is less common. researchgate.netnih.govamerigoscientific.com The enzymes responsible for 2'-O-methylation are well-characterized, but a specific methyltransferase that acts on the 3'-hydroxyl group of guanosine or its triphosphate form has yet to be definitively identified.

It is plausible that a yet-to-be-characterized or a promiscuous known methyltransferase could catalyze the 3'-O-methylation of guanosine triphosphate (GTP) or one of its precursors. The process would likely follow a general enzymatic reaction:

Guanosine Triphosphate + S-adenosylmethionine → 3'-O-Methylguanosine Triphosphate + S-adenosylhomocysteine

The potential substrates and the timing of such a methylation event (i.e., at the monophosphate, diphosphate, or triphosphate level) remain a subject for future research.

| Enzyme Family | Function | Common Methyl Donor | Relevance to 3'-O-Methylguanosine Triphosphate |

|---|---|---|---|

| RNA Methyltransferases | Catalyze the transfer of a methyl group to RNA nucleosides. oup.comcd-genomics.com | S-adenosylmethionine (SAM) oup.com | The most likely class of enzymes to be responsible for the potential endogenous synthesis of 3'-O-Methylguanosine triphosphate. |

| DNA Methyltransferases | Catalyze the transfer of a methyl group to DNA nucleosides. oup.com | S-adenosylmethionine (SAM) | While their primary substrate is DNA, the existence of a wide variety of methyltransferases highlights the prevalence of this type of modification in the cell. |

Turnover and Fate of 3'-O-Methylguanosine Triphosphate in Cellular Systems

The turnover and fate of 3'-O-Methylguanosine triphosphate in a cellular context are, like its synthesis, not yet fully elucidated. However, based on its chemical structure and the known pathways for nucleotide and RNA metabolism, several potential fates can be postulated.

If 3'-O-Methylguanosine triphosphate were to be incorporated into a growing RNA chain during transcription, it would act as a chain terminator. oup.comnih.govtandfonline.com This is because the 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond with the next incoming nucleotide, is blocked by a methyl group. trilinkbiotech.comcaymanchem.com This property is utilized in molecular biology for in vitro transcription studies. tandfonline.com If this occurs in vivo, it would lead to the production of truncated RNA molecules, which would likely be targeted for degradation by cellular quality control mechanisms.

The turnover of RNA in cells is a continuous process, mediated by a variety of ribonucleases (RNases). nih.govnih.gov These enzymes are responsible for the degradation of RNA molecules into their constituent nucleotides. Modified nucleotides within these RNAs are also subject to this degradation. It is therefore expected that any RNA containing a 3'-O-Methylguanosine would be broken down, releasing 3'-O-Methylguanosine monophosphate.

This monophosphate could then be further metabolized. It could be dephosphorylated to the nucleoside, 3'-O-Methylguanosine, which is known to be excreted in body fluids. oup.comnih.gov Alternatively, the cell may possess mechanisms to demethylate the nucleotide, although specific "eraser" enzymes for a 3'-O-methyl group on a ribonucleotide have not been described. The general principles of RNA degradation suggest a pathway for the removal of this modified nucleotide from the cellular environment.

| Potential Fate | Description | Likely Products |

|---|---|---|

| Incorporation into RNA | If used as a substrate by RNA polymerase, it would lead to the termination of the growing RNA chain. trilinkbiotech.comcaymanchem.com | Truncated RNA, Pyrophosphate |

| Hydrolysis | Cellular pyrophosphatases could hydrolyze the triphosphate to its monophosphate form. | 3'-O-Methylguanosine monophosphate, Pyrophosphate |

| Degradation of RNA containing the modification | If incorporated into RNA, cellular ribonucleases would eventually degrade the RNA strand. nih.govnih.gov | 3'-O-Methylguanosine monophosphate and other ribonucleotides |

| Dephosphorylation | The monophosphate form could be dephosphorylated by cellular phosphatases. | 3'-O-Methylguanosine, Inorganic phosphate (B84403) |

Analytical and Methodological Approaches for Investigating 3 O Methylguanosine Triphosphate

Spectroscopic Techniques for Structural and Conformational Elucidation (e.g., Nuclear Magnetic Resonance, Fluorescence)

Spectroscopic methods are indispensable for confirming the chemical structure and exploring the three-dimensional conformation of 3'-O-Methylguanosine triphosphate. Nuclear Magnetic Resonance (NMR) and fluorescence spectroscopy are two of the primary techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For 3'-O-Methylguanosine triphosphate, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR: Proton NMR helps identify the non-exchangeable protons on the guanine (B1146940) base and the ribose sugar ring. The presence of a sharp singlet around 3.4 ppm would be characteristic of the methyl group (CH₃) at the 3'-O position, a key feature distinguishing it from standard guanosine (B1672433) triphosphate (GTP). The anomeric proton (H1') of the ribose typically appears as a doublet around 5.9 ppm. nih.gov The other ribose and base protons would have specific chemical shifts and coupling patterns that allow for full structural assignment. nih.govchemicalbook.com

¹³C NMR: Carbon NMR complements proton NMR by providing data on the carbon skeleton. The signal for the 3'-O-methyl carbon would be a distinct peak, confirming the methylation site. The PubChem database lists predicted ¹³C NMR spectral data for the related nucleoside, 3'-O-Methylguanosine. nih.gov

³¹P NMR: Phosphorus NMR is essential for analyzing the triphosphate moiety. trilinkbiotech.com A typical ³¹P NMR spectrum for a nucleoside triphosphate at neutral pH shows three distinct signals corresponding to the α, β, and γ phosphates. The α- and γ-phosphates typically appear as doublets, while the β-phosphate appears as a triplet due to coupling with the other two phosphorus nuclei. trilinkbiotech.com This technique is highly sensitive to the chemical environment of the phosphate (B84403) chain. trilinkbiotech.com

Table 1: Predicted ¹H NMR Chemical Shifts for 3'-O-Methylguanosine

Note: Data are predictive for the nucleoside 3'-O-Methylguanosine and serve as an illustrative example. Actual values for the triphosphate derivative may vary. Source: Based on data from HMDB and general NMR principles.

Fluorescence Spectroscopy

While guanosine itself has low native fluorescence, its derivatives can be studied using fluorescence techniques, often by observing their interaction with fluorescent probes or proteins. For instance, the binding of 3'-O-Methylguanosine triphosphate to an enzyme, such as a polymerase or a G-protein, can be monitored if the protein has intrinsic fluorescence (e.g., from tryptophan residues) that is quenched or enhanced upon binding. This change in fluorescence can be used to determine binding affinity and kinetics.

Mass Spectrometry-Based Methods for Detection and Quantification of 3'-O-Methylguanosine Triphosphate

Mass spectrometry (MS) is a powerful analytical technique used for the sensitive detection and accurate mass determination of molecules. shimadzu.com It is routinely used to confirm the identity and purity of synthetic nucleotides like 3'-O-Methylguanosine triphosphate.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the method of choice for analyzing modified nucleotides from complex mixtures. The sample is first separated using high-performance liquid chromatography (HPLC), often with a reverse-phase or mixed-mode column, before being introduced into the mass spectrometer. helixchrom.com

Ionization: Electrospray ionization (ESI) is typically used for nucleotides, as it is a soft ionization technique that keeps the triphosphate chain intact. Analysis is often performed in negative ion mode, where the molecule is observed as a deprotonated species [M-H]⁻ or [M-4H]⁴⁻. nih.gov

Detection: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, can determine the molecule's exact mass, allowing for confirmation of its elemental formula (C₁₁H₁₈N₅O₁₄P₃). nih.govoup.com

Tandem Mass Spectrometry (MS/MS)

For structural confirmation, tandem mass spectrometry (MS/MS) is employed. The parent ion corresponding to 3'-O-Methylguanosine triphosphate is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide structural information. Characteristic fragmentation patterns include the sequential loss of phosphate groups and the cleavage of the glycosidic bond to release the 3'-O-methylguanine base.

Table 2: Expected Mass Spectrometry Data for 3'-O-Methylguanosine Triphosphate

Source: Based on data from PubChem and TriLink BioTechnologies. nih.govtrilinkbiotech.com

In Vitro Experimental Models for Functional Characterization

In vitro models are essential for understanding the functional role of 3'-O-Methylguanosine triphosphate. Its primary application in research is as a specific inhibitor or tool to probe the mechanisms of enzymes involved in nucleic acid metabolism.

RNA Synthesis and Chain Termination Assays

The most prominent use of 3'-O-Methylguanosine triphosphate is as a chain terminator in RNA synthesis. trilinkbiotech.comglpbio.com The methylation of the 3'-hydroxyl group on the ribose sugar prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting the elongation of the RNA chain.

An in vitro transcription assay is a common experimental model. This setup typically includes:

A DNA template

An RNA polymerase (e.g., T7 RNA polymerase or eukaryotic RNA polymerase II)

The four standard ribonucleoside triphosphates (ATP, CTP, UTP, and GTP)

3'-O-Methylguanosine triphosphate

By running the reaction and analyzing the resulting RNA products (e.g., by gel electrophoresis), researchers can confirm the chain-terminating activity of the modified nucleotide. This approach has been used to prepare and isolate early RNA polymerase II elongation intermediates, providing a snapshot of the transcription process. caymanchem.com

G-Protein Activation Assays

Modified guanosine triphosphate analogs are widely used to study G-protein signaling. While not its primary application, 3'-O-Methylguanosine triphosphate could potentially be used in assays to study the binding and activation of G-proteins. In these models, the binding of an agonist to a G-protein coupled receptor (GPCR) is measured by the subsequent binding of a GTP analog to the Gα subunit. nih.govnih.gov By using a modified, non-hydrolyzable, or terminating analog, the activation state can be trapped and studied. nih.gov The effect of the 3'-O-methyl modification on binding affinity and G-protein activation compared to GTP would yield insights into the structural requirements of the nucleotide binding pocket.

Table 3: Components of a Typical In Vitro Transcription Termination Assay

Source: Based on principles described in methods for studying RNA polymerase II. caymanchem.com

Future Research Directions and Broader Academic Significance of 3 O Methylguanosine Triphosphate

Expanding Understanding of RNA Polymerase Mechanisms with 3'-O-Methylguanosine Triphosphate Analogs

The transition of RNA polymerase II (Pol II) from transcription initiation to elongation is a tightly regulated and critical step in gene expression. nih.gov A key phase in this transition is "promoter escape," a process characterized by the physical and functional instability of the transcription complex. nih.gov The use of 3'-O-Methylguanosine triphosphate (3'-OMeGTP) has been instrumental in dissecting the molecular events of this phase. By acting as a chain terminator, 3'-OMeGTP allows researchers to stall Pol II at specific positions along the DNA template, enabling the capture and analysis of transient intermediate complexes. embopress.orgcaymanchem.com

A significant finding from this line of research is the elucidation of a three-step mechanism for promoter escape. embopress.orgnih.gov Researchers have used 3'-OMeGTP to halt transcription at defined points and have observed that:

The growing RNA transcript, upon reaching a certain length, displaces the B-reader element of the general transcription factor TFIIB. nih.gov

Subsequent rewinding of the transcription bubble leads to the eviction of TFIIA, TFIIB, and the TATA-box binding protein (TBP). nih.gov

Finally, the binding of DSIF (DRB sensitivity-inducing factor) and NELF (Negative Elongation Factor) facilitates the dissociation of TFIIE and TFIIH, marking the establishment of a paused elongation complex. nih.gov

Future research will likely involve the synthesis and application of a wider array of 3'-O-methylated nucleotide analogs. These analogs could feature different bases (adenine, cytosine, uracil) or incorporate further modifications to probe specific interactions within the Pol II transcription complex. trilinkbiotech.com By systematically altering the structure of the terminating nucleotide, scientists can gain more refined insights into the conformational changes that Pol II and its associated factors undergo during promoter escape and the early stages of elongation. For instance, studies on viral RNA-dependent RNA polymerases, such as that of the hepatitis C virus, have utilized 2'-O-methyl-GTP to reveal differences in nucleotide selectivity between the initiation and elongation phases of RNA synthesis. nih.gov Similar approaches with a broader range of 3'-O-methylated analogs in eukaryotic systems could further illuminate the intricate dynamics of transcription.

Table 1: Key Research Findings on RNA Polymerase Mechanisms using 3'-O-Methylguanosine Triphosphate

| Research Finding | Experimental Approach | Significance |

|---|---|---|

| Elucidation of a three-step mechanism for promoter escape by RNA Polymerase II. embopress.orgnih.gov | Use of 3'-OMeGTP as a chain terminator to stall transcription at specific registers. embopress.org | Provided a detailed model for the transition from transcription initiation to elongation. |

| Identification of the release points for general transcription factors during initiation. embopress.org | Stalling the Pol II complex at different positions using 3'-OMeGTP and analyzing the complex composition. | Clarified the sequence of events leading to the formation of a stable elongation complex. |

| Characterization of abortive transcription during the initial phases of RNA synthesis. embopress.org | Analysis of short RNA products generated before successful promoter escape, using 3'-OMeGTP to control transcript length. | Demonstrated that the efficiency of abortive synthesis decreases as the RNA transcript grows. |

Development of Advanced Biochemical Tools Based on 3'-O-Methylguanosine Triphosphate

The unique chemical properties of 3'-O-methylated ribonucleotides make them highly suitable for the development of advanced biochemical tools. The methylation at the 3'-hydroxyl group not only prevents extension by polymerases but also confers other advantageous characteristics. genelink.com Oligonucleotides containing 3'-O-methylated bases can be synthesized and used in a variety of applications, including antisense technology and as molecular probes. genelink.comwikipedia.org

One promising area of development is in the design of highly specific antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). genelink.com Chemical modifications, including 2'-O-methylation and 3'-O-methylation, are employed to enhance the properties of these therapeutic and research agents. These modifications can:

Increase nuclease resistance: The methyl group protects the oligonucleotide from degradation by cellular enzymes, thereby extending its half-life. genelink.comamerigoscientific.com

Enhance binding affinity: Methylation can increase the affinity of the oligonucleotide for its complementary RNA target. genelink.com

Reduce off-target effects: Modifications can minimize non-specific binding to proteins. genelink.com

"Gapmer" ASOs, for example, are designed with chemically modified "wings" (which can include 3'-O-methylated nucleotides) flanking a central DNA "gap." This design allows for the cleavage of the target mRNA by RNase H, which recognizes the DNA/RNA heteroduplex. genelink.com

Future research in this area will focus on creating novel 3'-O-methylated nucleotide analogs with additional functionalities. For example, attaching fluorescent dyes or other reporter molecules to 3'-O-methylated terminators could enable the development of new assays for studying RNA polymerase activity in real-time. Furthermore, the incorporation of 3'-O-methylated nucleotides into aptamers—short, single-stranded DNA or RNA molecules that can bind to specific targets—could lead to the creation of highly stable and specific inhibitors of various enzymes. trilinkbiotech.com

Table 2: Applications of 3'-O-Methylated Nucleotides as Biochemical Tools

| Application | Principle | Advantages |

|---|---|---|

| Antisense Oligonucleotides (ASOs) genelink.com | A single 3'-O-methyl modification at the 3' end prevents extension. Internally, they can create 2'-5' phosphodiester linkages, which selectively bind to RNA over DNA. | Increased nuclease resistance, enhanced binding affinity to target RNA, reduced non-specific protein binding. |

| siRNA Modifications genelink.com | Similar to ASOs, modifications enhance stability and specificity. | Extended half-life in tissues, improved therapeutic potential. |

| Molecular Probes genelink.comwikipedia.org | Can be used as ssRNA-specific probes or for affinity purification of cellular RNA due to selective binding. | High specificity for RNA targets. |

| Chain Terminators in Sequencing and Mechanistic Studies embopress.orgcaymanchem.com | The 3'-O-methyl group caps (B75204) the 3' hydroxyl, preventing further phosphodiester bond formation by RNA polymerases. | Allows for controlled termination of transcription to study specific stages of the process. |

Unraveling Novel Biological Roles of 3'-O-Methylated Ribonucleotides beyond Chain Termination

While the role of 3'-O-Methylguanosine triphosphate as a chain terminator in experimental systems is well-established, the question of whether 3'-O-methylated ribonucleotides have endogenous biological functions remains largely unexplored. It is known that 3'-O-Methylguanosine is an endogenous methylated nucleoside that has been found at elevated levels in the body fluids of some cancer patients, suggesting a potential link to pathological processes. trilinkbiotech.com

The closely related 2'-O-methylation is a widespread and crucial modification in a variety of cellular RNAs, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). amerigoscientific.comresearchgate.netnih.gov This modification is known to:

Stabilize RNA structure: 2'-O-methylation enhances the stability of RNA duplexes and protects against nuclease degradation. amerigoscientific.comnumberanalytics.com

Influence RNA function: In rRNA, it is critical for proper ribosome assembly and function. researchgate.net In tRNA, it can affect codon-anticodon interactions. numberanalytics.com

Modulate RNA-protein interactions: The methyl group can alter the binding of proteins to RNA. amerigoscientific.comnumberanalytics.com

Given the prevalence and importance of 2'-O-methylation, it is plausible that 3'-O-methylation may also have specific biological roles, although they are yet to be discovered. Future research should focus on identifying the enzymes that could potentially catalyze 3'-O-methylation in vivo and the specific RNA molecules that might be subject to this modification. The development of sensitive detection methods for 3'-O-methylated nucleotides in biological samples will be a critical first step.

Uncovering novel biological roles for 3'-O-methylated ribonucleotides would represent a significant expansion of the epitranscriptome—the collection of all chemical modifications of RNA. It could reveal new layers of gene regulation and cellular control. For instance, if 3'-O-methylation is found to occur at the 3' end of certain RNAs, it could act as a regulatory signal, perhaps marking them for degradation, localization, or interaction with specific proteins, similar to the functions of other RNA modifications. numberanalytics.comnih.gov The journey to understand the full biological significance of 3'-O-methylated ribonucleotides is just beginning, and it promises to be an exciting frontier in molecular biology.

Q & A

Basic Research Questions

Q. What is the primary biochemical role of 3'-O-Methylguanosine triphosphate in transcription assays?

- 3'-O-Methylguanosine triphosphate acts as a chain-terminating analog in in vitro transcription reactions. By incorporating into nascent RNA, it blocks further elongation due to the 3'-O-methyl group preventing phosphodiester bond formation. This property is exploited to study transcription initiation, promoter escape, and RNA polymerase pausing .

- Methodological Insight : In assays, it is typically used at 100 μM alongside labeled nucleotides (e.g., [α-32P]CTP) and RNA polymerase holoenzyme. Reactions are terminated by heat or loading buffer, followed by electrophoresis (e.g., 6% polyacrylamide/8 M urea gels) and autoradiography to visualize truncated transcripts .

Q. How does 3'-O-Methylguanosine triphosphate differ from other non-hydrolysable GTP analogs like GTPγS or GMP-PNP?

- Unlike GTPγS (which replaces an oxygen with sulfur) or GMP-PNP (an imidodiphosphate analog), 3'-O-Methylguanosine triphosphate specifically modifies the ribose moiety. This structural distinction makes it more effective in studying transcription termination rather than G-protein signaling or nucleotide hydrolysis .

- Key Application : It is preferred in transcription elongation studies due to its inability to support RNA polymerase backtracking, enabling precise mapping of termination sites .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in transcription termination efficiency when using 3'-O-Methylguanosine triphosphate?

- Discrepancies in termination efficiency may arise from variations in RNA polymerase processivity, template sequence, or NTP concentrations. To address this:

Titrate NTPs : Reduce competing natural NTPs (e.g., CTP to 1 µM) to enhance incorporation of the analog .

Optimize Analog Concentration : Test a range (e.g., 50–200 μM) to balance termination efficiency and minimal non-specific inhibition .

Validate with Controls : Include reactions without the analog and use statistical tools (e.g., two-way ANOVA) to confirm significance of observed terminations .

Q. How can researchers design electrophoretic protocols to resolve short RNA transcripts generated using 3'-O-Methylguanosine triphosphate?

- Short transcripts (<50 nt) require high-resolution separation. Use denaturing 23% polyacrylamide gels in 1×TBE (pH 8.8) for better resolution compared to standard 1×TBE (pH 8.3). Post-electrophoresis, alkaline phosphatase treatment removes 5'-phosphates, reducing background noise during autoradiography .

Q. What are the implications of using 3'-O-Methylguanosine triphosphate in studying TFIIH helicase activity during promoter escape?

- TFIIH helicases (e.g., ERCC3) facilitate promoter clearance by unwinding DNA. By stalling RNA polymerase II at specific positions, this analog allows mapping of helicase-dependent elongation checkpoints. Combine with ATPγS (a non-hydrolysable ATP analog) to dissect energy requirements for helicase activity .

Methodological Considerations

Q. How should researchers handle radioisotope labeling when using 3'-O-Methylguanosine triphosphate in transcription assays?

- Use [α-32P]CTP or [α-32P]GTP (3000 Ci/mmol) for labeling. Terminate reactions with EDTA or heat (68°C for 3 min) to preserve RNA integrity. Quantify signal intensity using phosphorimaging or autoradiography, normalizing to internal controls (e.g., unlabeled RNA markers) .

Q. What statistical approaches are recommended for analyzing transcription termination data involving 3'-O-Methylguanosine triphosphate?

- Perform two-way ANOVA to assess the impact of variables like analog concentration or template sequence. Use GraphPad PRISM or similar software for dose-response curves and significance testing (P < 0.05) .

Key Findings from Literature

- Transcription Pausing : 3'-O-Methylguanosine triphosphate incorporation correlates with RNA polymerase II stalling at GC-rich regions, highlighting sequence-dependent termination .

- TFIIH Dependency : Termination efficiency drops in ERCC3-deficient systems, underscoring helicase roles in elongation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.